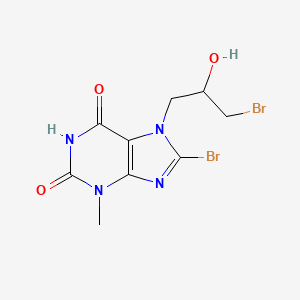
4-(2,5-dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide, also referred to as 4-DMP-4MP, is a chemical compound belonging to the piperazine family. It is a highly polar compound with a molecular weight of 293.4 g/mol, and is a colorless solid at room temperature. 4-DMP-4MP has been studied extensively in recent years in the field of synthetic organic chemistry, and is of particular interest due to its potential applications in pharmaceuticals, agrochemicals, and other fields.
Wissenschaftliche Forschungsanwendungen
Skeletal Muscle Sodium Channel Blockers
- Application : Development of antimyotonic agents.
- Research Findings : Constrained analogues of tocainide, which include 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide and 4-benzyl-N-(2,6-dimethylphenyl)piperazine-2-carboxamide, have been designed as voltage-gated skeletal muscle sodium channel blockers. These compounds demonstrated increased potency and use-dependent block compared to tocainide (Catalano et al., 2008).
Antimicrobial and Anticancer Agents
- Application : Development of new therapeutic agents.
- Research Findings : Piperazine derivatives have been synthesized for their antimicrobial activities. Some of these compounds have shown good or moderate activities against test microorganisms (Bektaş et al., 2007). Additionally, O-Arylated diazeniumdiolates, including certain piperazine derivatives, exhibited broad-spectrum anti-cancer activity in various rodent cancer models (Keefer, 2010).
Antiviral Agents
- Application : Anti-HIV agent development.
- Research Findings : Piperazine-based unsymmetrical bis-ureas have shown potential as anti-HIV agents. The unique structure of these compounds plays a crucial role in their antiviral properties (El‐Faham et al., 2008).
Radioligands for PET Imaging
- Application : Diagnostic imaging in neuroscience.
- Research Findings : Piperazine derivatives have been used to develop radioligands suitable for positron emission tomography (PET), enabling the visualization of specific receptors in the brain. This is vital for studying psychiatric disorders and evaluating drug-induced receptor occupancy (Pierson et al., 2008).
Anti-Inflammatory and Analgesic Agents
- Application : Development of anti-inflammatory and analgesic drugs.
- Research Findings : Novel piperazine derivatives have been synthesized and shown to act as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Synthesis of Polyamides
- Application : Material science and polymer chemistry.
- Research Findings : Piperazine has been utilized in the synthesis of polyamides containing various nucleobases, indicating its potential in creating novel materials with specific properties (Hattori & Kinoshita, 1979).
Eigenschaften
IUPAC Name |
4-(2,5-dimethylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-15-5-8-18(9-6-15)21-20(24)23-12-10-22(11-13-23)19-14-16(2)4-7-17(19)3/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJARQNDPLULXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide](/img/structure/B2722011.png)
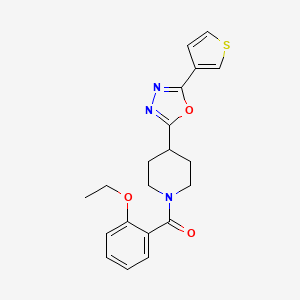
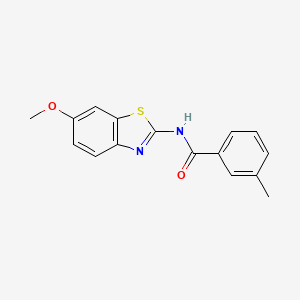

![ethyl 2-[1-methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2722018.png)
![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2722019.png)
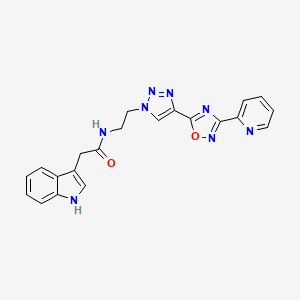

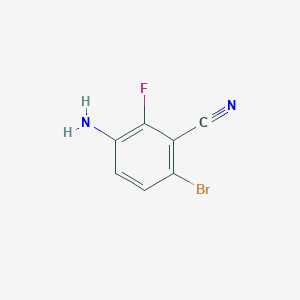
![1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B2722024.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2722025.png)
![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2722026.png)

